
N-Cyclopropyl-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-2’-deoxycytidine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is a derivative of 2’-deoxycytidine, where the amino group at the 4-position of the cytidine ring is substituted with a cyclopropyl group. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable subject of study in medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2’-deoxycytidine typically involves the cyclopropylation of 2’-deoxycytidine. One common method includes the use of cyclopropylamine as a reagent, which reacts with 2’-deoxycytidine under specific conditions to form the desired product. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclopropylation process.
Industrial Production Methods
Industrial production of N-Cyclopropyl-2’-deoxycytidine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyclopropyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various alkylated or dealkylated products. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the cyclopropyl moiety.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Employed in the study of DNA replication and repair processes, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The cyclopropyl group can cause steric hindrance, leading to the disruption of normal base pairing and DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-2’-deoxycytidine can be compared with other nucleoside analogs, such as:
2’-Deoxycytidine: The parent compound, which lacks the cyclopropyl group and has different chemical and biological properties.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties, used in chemotherapy.
The uniqueness of N-Cyclopropyl-2’-deoxycytidine lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of nucleoside analogs and for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
872979-92-5 |
|---|---|
Molekularformel |
C12H17N3O4 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-(cyclopropylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H17N3O4/c16-6-9-8(17)5-11(19-9)15-4-3-10(14-12(15)18)13-7-1-2-7/h3-4,7-9,11,16-17H,1-2,5-6H2,(H,13,14,18)/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
WQCQLAJHNBDUBY-IQJOONFLSA-N |
Isomerische SMILES |
C1CC1NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
C1CC1NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)

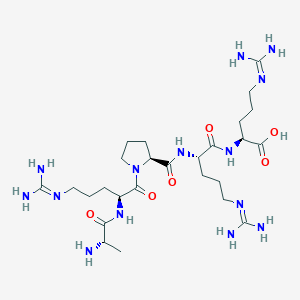
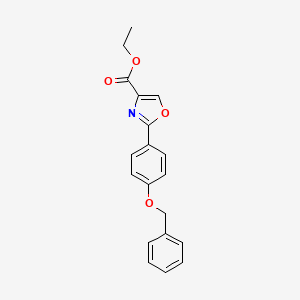
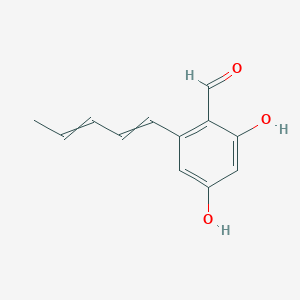
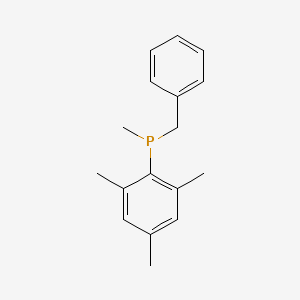
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
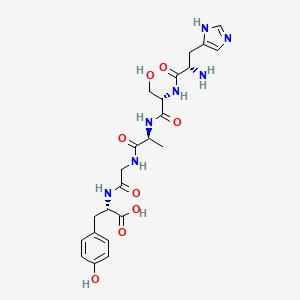
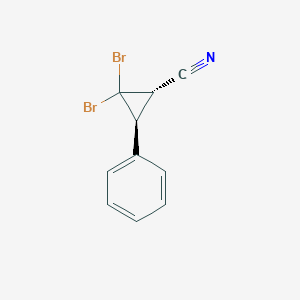
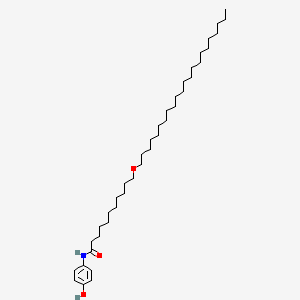
methanone](/img/structure/B15169354.png)
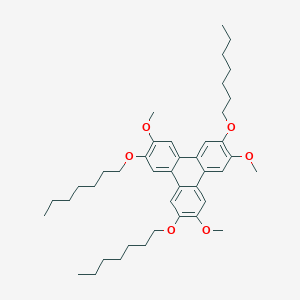
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
